2-(3-Cyanopropoxy)benzonitrile

Description

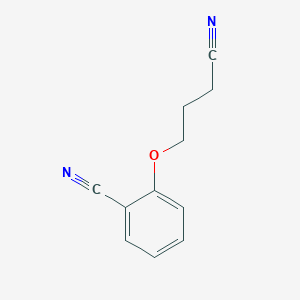

2-(3-Cyanopropoxy)benzonitrile is a nitrile-containing aromatic compound featuring a benzonitrile core substituted with a 3-cyanopropoxy group at the ortho position. The presence of the nitrile group and ether linkage suggests utility in drug design (e.g., as a bioisostere for carboxylic acids) or optoelectronic materials due to electron-withdrawing properties.

Properties

IUPAC Name |

2-(3-cyanopropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMGSPHBXPVOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanopropoxy)benzonitrile typically involves the reaction of 3-chloropropionitrile with 2-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+3-ChloropropionitrileK2CO3,DMFthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanopropoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The cyanopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 2-(3-Aminopropoxy)benzonitrile.

Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-(3-Cyanopropoxy)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyanopropoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction environment.

Comparison with Similar Compounds

Cytotoxic Benzonitrile Derivatives

Several benzonitrile analogs exhibit significant cytotoxic activity against cancer cell lines, as highlighted in and :

| Compound Name | Substituents | IC50 (μg/ml) | Cell Lines Tested |

|---|---|---|---|

| 1c: 4-[2-(3-chlorophenyl)ethenyl]benzonitrile | Chlorophenyl, triazole | 27.1 ± 1.2 (MCF-7), 14.5 ± 2.1 (MDA-MB-231) | Breast cancer |

| 1h: 4-[2-(4-methoxyphenyl)ethenyl]benzonitrile | Methoxyphenyl, triazole | 14.3 ± 1.1 (T47D) | Breast cancer |

| 1k: 4-[2-(4-dimethylamino)ethenyl]benzonitrile | Dimethylaminophenyl, triazole | 16.8 ± 2.1 (T47D), 19.7 ± 1.8 (MDA-MB-231) | Breast cancer |

Key Observations :

- The triazole moiety and aryl substituents (e.g., chloro, methoxy) enhance cytotoxicity via steric and electronic interactions with cellular targets like aromatase enzymes.

- Comparison with 2-(3-Cyanopropoxy)benzonitrile: The absence of a triazole group in the target compound may reduce direct cytotoxic activity.

Benzonitrile Derivatives in OLED Materials

describes benzonitrile-based compounds (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile) used as thermally activated delayed fluorescence (TADF) materials in OLEDs. These derivatives leverage:

- Extended π-conjugation from phenoxazine and carbazole moieties for efficient exciton utilization.

- Nitrile groups to stabilize excited states via electron-withdrawing effects.

Comparison: this compound lacks the bulky aromatic systems found in OLED-active compounds, limiting its direct applicability in TADF materials. However, the cyanopropoxy group may serve as a flexible linker in polymeric or dendritic architectures for optoelectronic devices.

Biological Activity

Chemical Structure and Properties

2-(3-Cyanopropoxy)benzonitrile features a benzonitrile moiety with a cyanopropoxy substituent. Its molecular formula is C12H12N2O, and it has a molecular weight of approximately 200.24 g/mol. The presence of both cyano and ether functionalities suggests potential reactivity with various biological molecules.

Biological Activity Overview

The biological activity of compounds similar to this compound can be categorized based on their interactions with enzymes, receptors, and other cellular components. Here are some key areas where such compounds have shown promise:

- Anticancer Activity : Many benzonitrile derivatives exhibit anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing inhibitory effects on cell proliferation.

- Anti-inflammatory Effects : Some benzonitrile derivatives are known for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective activities, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the anticancer effects of a related benzonitrile derivative on breast cancer cell lines (MCF7, BT474, MDA-MB231). The results indicated that while none showed effects in the submicromolar range, further modifications could enhance potency .

- Another investigation focused on the synthesis of quinazoline derivatives from benzonitrile structures. These derivatives showed significant anti-proliferative activity against prostate cancer cells .

-

Anti-inflammatory Properties :

- Research has indicated that certain benzonitrile derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This suggests that this compound may exhibit similar properties.

Interaction Studies

Interaction studies involving this compound could focus on its reactivity with biological molecules or its role as an intermediate in synthetic pathways. Evaluating its interactions with enzymes or receptors could provide insights into its potential biological effects.

Comparison with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(3-Aminopropoxy)benzonitrile | 785760-03-4 | 0.97 |

| 4-(3-Aminopropoxy)benzonitrile | 116753-55-0 | 0.97 |

| 3-(3-(Dimethylamino)propoxy)benzonitrile | 209538-81-8 | 0.90 |

These compounds share structural similarities but differ in their functional groups, which can significantly influence their biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.